molecular formula C19H22ClN7 B2834067 N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine CAS No. 946290-53-5

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2834067
CAS No.: 946290-53-5
M. Wt: 383.88
InChI Key: LHVSVASXNRJXRX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.

    Substitution reactions:

    Piperazine ring incorporation: The ethylpiperazine moiety can be introduced via nucleophilic substitution reactions using suitable piperazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(4-bromo-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine: The presence of a bromine atom instead of chlorine can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substituents and their influence on its overall properties and applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-15-5-4-14(20)12-13(15)2/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVSVASXNRJXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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